molecular formula C26H23BrFP B12273769 (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide

(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide

Cat. No.: B12273769
M. Wt: 465.3 g/mol
InChI Key: WELZOHZKYSFFIM-UHFFFAOYSA-M
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Description

(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a benzyl group substituted with fluorine at the 2-position and a methyl group at the 4-position, attached to a triphenylphosphonium core. This compound is part of a broader class of phosphonium salts used extensively in organic synthesis, catalysis, and biomedical research due to their lipophilic cationic nature, which facilitates mitochondrial targeting and membrane penetration .

Properties

Molecular Formula

C26H23BrFP

Molecular Weight

465.3 g/mol

IUPAC Name

(2-fluoro-4-methylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C26H23FP.BrH/c1-21-17-18-22(26(27)19-21)20-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1

InChI Key

WELZOHZKYSFFIM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide typically involves the reaction of (2-Fluoro-4-methylbenzyl) bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Targeting Mitochondrial Membranes

One of the most significant applications of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is in the development of mitochondria-targeted therapeutics. These compounds exploit the hyperpolarized mitochondrial membrane potential found in cancer cells. Studies have shown that triphenylphosphonium salts can enhance the delivery of therapeutic agents specifically to mitochondria, thereby increasing their efficacy while minimizing systemic toxicity .

Case Study: Cancer Cell Selectivity
A recent study demonstrated that triphenylphosphonium analogs, including (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide, exhibited selective cytotoxicity against various mammalian cancer cell lines. The mechanism involved mitochondrial accumulation and subsequent induction of apoptosis, highlighting the potential for targeted cancer therapies .

2.2 Antioxidant Properties

Research has also indicated that triphenylphosphonium compounds can act as antioxidants by scavenging reactive oxygen species (ROS) in cellular environments. This property is particularly beneficial in neurodegenerative disease models where oxidative stress plays a critical role .

The ongoing exploration of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide suggests several promising avenues for future research:

  • Enhanced Drug Delivery Systems : Investigating modifications to improve selectivity and reduce off-target effects.
  • Combination Therapies : Assessing the efficacy of combining these compounds with existing chemotherapeutics to enhance treatment outcomes.
  • Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their effects on mitochondrial function and cellular metabolism.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of phosphonium salts is highly influenced by substituents on the benzyl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triphenylphosphonium Salts
Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-Nitrobenzyl)triphenylphosphonium bromide 4-Nitro C25H21NO2P·Br 478.32 Catalyst in organic synthesis; polar nitro group enhances reactivity .
(4-Methoxybenzyl)triphenylphosphonium bromide 4-Methoxy C26H24BrOP 463.36 Improved solubility in polar solvents; used in Wittig reactions .
(4-Carboxybutyl)triphenylphosphonium bromide 4-Carboxybutyl C28H25BrO2P 521.36 Mitochondrial-targeting fluorescent probe; drug discovery applications .
(4-Methylbenzyl)triphenylphosphonium bromide 4-Methyl C26H24BrP 447.35 Intermediate in synthesizing stilbene derivatives .
Target Compound : (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide 2-Fluoro, 4-Methyl C26H23BrFP 464.34 (estimated) Likely enhanced lipophilicity and mitochondrial uptake due to fluorine .
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group (electron-withdrawing) in the 4-nitro analog increases reactivity in nucleophilic substitutions .
  • Methoxy and methyl groups (electron-donating) improve solubility and stabilize intermediates in coupling reactions .
  • Fluorine, being moderately electron-withdrawing, may enhance metabolic stability and membrane permeability in the target compound .

Mitochondrial Targeting: Carboxybutyl derivatives exhibit mitochondrial selectivity due to their cationic charge and lipophilic tail . Fluorinated analogs, such as MitoPBN (), demonstrate improved mitochondrial accumulation (2.2–4.0 mM concentrations) compared to non-fluorinated counterparts .

Synthetic Utility :

  • The 4-methylbenzyl analog is critical in preparing dinitrostilbene derivatives via Wittig reactions .
  • Bromomethylbenzyl derivatives (e.g., [4-(bromomethyl)benzyl]triphenylphosphonium bromide) serve as alkylating agents in multi-step syntheses .

Physicochemical Properties

  • Melting Points : Nitro and methoxy derivatives exhibit higher melting points (>175°C) due to polar substituents, whereas methyl and fluorinated analogs likely have lower melting points .
  • Solubility : Methoxy and carboxybutyl derivatives show higher aqueous solubility, while fluorinated and methylated analogs are more lipophilic .

Biological Activity

(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide (CAS No. 1228763-43-6) is a phosphonium salt that has garnered attention due to its potential biological activities, particularly in targeting mitochondria and its implications in drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

The compound features a triphenylphosphonium moiety, which is known for its ability to accumulate in mitochondria due to the negative membrane potential. The introduction of a fluoro and methyl group on the benzyl ring alters its lipophilicity and electronic properties, potentially influencing its biological activity.

The primary mechanism through which (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide exerts its biological effects is through mitochondrial targeting. The positively charged triphenylphosphonium moiety allows for selective accumulation within mitochondria, where it can influence mitochondrial function and cellular metabolism.

  • Mitochondrial Accumulation : The compound exploits the mitochondrial membrane potential, leading to significant intracellular accumulation. For every 60 mV of membrane potential, there is a tenfold increase in accumulation within mitochondria .
  • Impact on Cellular Respiration : Studies indicate that modifications to the TPP+ structure can alter mitochondrial uncoupling activity, affecting cellular respiration rates. This uncoupling may lead to increased reactive oxygen species (ROS) production or altered ATP synthesis .

Antimicrobial Activity

Research has demonstrated that phosphonium compounds exhibit antimicrobial properties against various bacterial strains. Specifically, (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
  • Mycobacterium smegmatis : Notably effective in inhibiting growth .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide have been evaluated in various cancer cell lines. Preliminary studies suggest that:

  • The compound exhibits concentration-dependent cytotoxicity.
  • It may induce apoptosis through mitochondrial pathways, influencing caspase activation and cell cycle arrest .

Study 1: Mitochondrial Targeting and Anticancer Efficacy

A study investigated the effectiveness of TPP+ conjugates in targeting cancer cells. The results indicated that compounds with modified TPP+ moieties could enhance the delivery of anticancer agents directly to mitochondria, increasing their efficacy while reducing systemic toxicity .

Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide was tested against several bacterial strains using the HT-SPOTi assay. The compound demonstrated significant inhibition of biofilm formation and bacterial growth, suggesting its potential as an antimicrobial agent .

Data Summary

Activity Type Target Organisms/Cells IC50 Values Mechanism
AntimicrobialStaphylococcus aureusNot specifiedDisruption of bacterial membranes
Enterococcus faecalisNot specifiedDisruption of bacterial membranes
Escherichia coliNot specifiedDisruption of bacterial membranes
Pseudomonas aeruginosaNot specifiedDisruption of bacterial membranes
CytotoxicityCancer cell lines (e.g., MDA-MB-231)Varies by concentrationInduction of apoptosis via mitochondria

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